REACTION_SMILES
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[CH3:1][O:2][CH:3]1[CH2:4][CH2:5][CH:6]([N:9]2[C:10](=[O:11])[c:12]3[c:13]([cH:14][cH:15][cH:16][cH:17]3)[C:18]2=[O:19])[CH2:7][CH2:8]1.[CH3:23][CH2:24][OH:25].[NH2:21][NH2:22].[OH2:20]>>[CH3:1][O:2][CH:3]1[CH2:4][CH2:5][CH:6]([NH2:9])[CH2:7][CH2:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CCC(N2C(=O)c3ccccc3C2=O)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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COC1CCC(N)CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][CH:3]1[CH2:4][CH2:5][CH:6]([N:9]2[C:10](=[O:11])[c:12]3[c:13]([cH:14][cH:15][cH:16][cH:17]3)[C:18]2=[O:19])[CH2:7][CH2:8]1.[CH3:23][CH2:24][OH:25].[NH2:21][NH2:22].[OH2:20]>>[CH3:1][O:2][CH:3]1[CH2:4][CH2:5][CH:6]([NH2:9])[CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
COC1CCC(N2C(=O)c3ccccc3C2=O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(N)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |